molecular formula C8H16ClNO4 B1431550 Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride CAS No. 67363-88-6

Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride

Cat. No.: B1431550
CAS No.: 67363-88-6
M. Wt: 225.67 g/mol
InChI Key: XFYOAIAPAOULRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride (CAS No. 105-71-5) is an organic compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . Structurally, it features a methyl ester group, a secondary amine linkage, and a methoxy-oxopropyl substituent. This compound is utilized in synthetic organic chemistry, particularly in peptide coupling and as a precursor for bioactive molecules. Its hazard profile includes warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-12-7(10)3-5-9-6-4-8(11)13-2;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYOAIAPAOULRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride, with the chemical formula C9H18ClNO and a molecular weight of 239.69 g/mol, is a small molecule scaffold that has garnered interest in various scientific research fields, particularly in biology and chemistry. This compound features a unique chemical structure that includes a methoxy group, an oxopropyl group, and a methylamino group attached to a propanoate backbone. Its biological activity is primarily associated with its interactions in metabolic pathways and enzyme-substrate relationships.

The biological activity of this compound can be attributed to its ability to act as a substrate for specific enzymes. The methoxy and oxopropyl groups enhance its binding affinity to molecular targets, which may lead to the formation of intermediate products essential for various metabolic processes. This compound's interaction with enzymes can influence cellular functions, making it a valuable tool in biochemical research.

This compound undergoes several chemical reactions:

Reaction Type Description Reagents
Oxidation Converts methoxy group to carboxylic acid derivativePotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Reduces oxopropyl group to hydroxyl groupLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Methylamino group can participate in nucleophilic substitutionSodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)

These reactions highlight the compound's versatility and potential applications in synthesizing more complex molecules.

Biological Activity Studies

Research has demonstrated the compound's potential biological activities through various in vitro studies. For instance, the compound has been evaluated for its anticancer properties against different human cell lines, including MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). The results indicated significant inhibition of cell proliferation and induced autophagic cell death, particularly in the A375 cell line due to increased reactive oxygen species (ROS) production and lipid peroxidation .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of similar compounds revealed that methyl derivatives can interact strongly with proteins involved in cancer cell proliferation. The binding affinity was assessed using spectrofluorometric titration and molecular docking simulations, indicating that the compound's interactions with serum albumin could influence its bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities:

Compound Key Features Biological Activity
Methyl 3-[(2-methoxycarbonyl-ethyl)(methyl)amino]propanoateContains an ethyl group instead of oxopropylModerate anticancer activity
Dimethyl 3,3'-[(methylimino)dipropanoate]Exhibits different binding properties due to imine linkageLower binding affinity
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninateSimilar structure but different amino acid backboneEnhanced metabolic pathway interaction

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-[(3-Methoxy-3-oxopropyl)amino]propanoate Hydrochloride and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound 105-71-5 C₉H₁₇NO₄ 203.24 Methoxy-oxopropyl amine, methyl ester Moderate water solubility; used in peptide synthesis
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 845909-40-2 C₁₁H₁₆ClNO₃ 245.70 3-Methoxyphenyl substituent, secondary amine Enhanced lipophilicity; potential CNS applications
Methyl 3-amino-2,6-dichloroisonicotinate N/A C₈H₆Cl₂NO₂ 237.05 Dichloro-substituted pyridine ring Antifungal activity; lower solubility in polar solvents
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride N/A C₁₂H₁₈ClNO₂ 255.73 Ethyl ester, 3-methylphenyl group Improved metabolic stability; used in prodrug design
Methyl 3-amino-3-cyclobutylpropanoate 1391202-69-9 C₉H₁₅NO₂ 169.22 Cyclobutyl ring, uncharged amine High rigidity; applications in constrained peptide mimics

Preparation Methods

Preparation of Methyl 3-aminopropanoate Hydrochloride

This intermediate is commonly prepared by esterification of β-alanine with methanol in the presence of thionyl chloride, followed by hydrochloride salt formation.

Step Reagents & Conditions Description Yield & Notes
1 Methanol + Thionyl chloride (SOCl2), 0°C to room temp, 1 h stirring Methanol is activated by SOCl2 to form methyl chloride in situ, facilitating esterification SOCl2 added dropwise under ice bath to control exotherm
2 β-Alanine added at 20–66°C, reflux for 6 h β-Alanine reacts with activated methanol to form methyl 3-aminopropanoate hydrochloride Reaction monitored by TLC with 2% ninhydrin solution; complete conversion achieved
3 Solvent evaporation Isolation of methyl 3-aminopropanoate hydrochloride as a solid Yield reported as quantitative (100%) in literature

This method is well-documented and provides a high-purity intermediate for further functionalization.

Amination with 3-Methoxy-3-oxopropyl Group

The key step involves nucleophilic substitution or reductive amination of methyl 3-aminopropanoate hydrochloride with an appropriate 3-methoxy-3-oxopropyl derivative.

Step Reagents & Conditions Description Notes
1 Methyl 3-aminopropanoate hydrochloride + 3-methoxy-3-oxopropyl halide or equivalent electrophile Amino group acts as nucleophile attacking the electrophilic carbonyl or alkyl halide site Typically performed under basic conditions to neutralize HCl and promote nucleophilicity
2 Solvent: organic solvents such as dichloromethane or tetrahydrofuran (THF) Solvent choice affects solubility and reaction rate Use of dry solvents preferred to avoid hydrolysis
3 Base: sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine Base scavenges HCl and activates amine Base quantity optimized to maximize yield and minimize side reactions
4 Reaction temperature: room temperature to mild heating (25–60°C) Temperature control is critical to avoid decomposition Reaction time varies from 1–6 hours depending on scale and conditions
5 Purification: column chromatography or recrystallization Isolates pure this compound Typical eluents include ethyl acetate/hexanes or preparative HPLC

This synthetic route is supported by analogous preparation methods for related esters and amines, where nucleophilic substitution on activated esters or halides is a common approach.

Reaction Monitoring and Characterization

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Solvent Dichloromethane, THF (dry) Ensures solubility and minimizes hydrolysis
Base NaH, K2CO3, or triethylamine Neutralizes HCl, promotes nucleophilicity
Temperature 25–60°C Higher temps increase rate but risk decomposition
Reaction Time 1–6 hours Longer times improve conversion but may increase by-products
Monitoring TLC, LC-MS Ensures reaction completeness and product integrity
Purification Column chromatography, recrystallization Critical for removing impurities and isolating pure product

Research Findings and Optimization Notes

  • Yield Optimization: Stoichiometric balance of amine and electrophile, controlled addition of base, and dry reaction conditions are essential to maximize yield and reduce side reactions.
  • Reaction Mechanism: Likely proceeds via nucleophilic substitution of the amine on an activated ester or halide group, with hydrochloride salt formation stabilizing the product.
  • Stability: The hydrochloride salt form enhances compound stability, reducing hydrolysis of the ester moiety during storage.
  • Scale-up Considerations: For industrial synthesis, continuous flow reactors and in-line monitoring (e.g., LC-MS) can improve reproducibility and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride?

  • Methodology : The compound can be synthesized via a two-step process:

Amination : React methyl acrylate derivatives with a protected amine (e.g., tert-butoxycarbonyl, Boc) under argon to prevent oxidation. Use dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base to deprotonate intermediates .

Hydrochloride Salt Formation : Treat the free amine with HCl gas or hydrochloric acid in anhydrous conditions. Confirm salt formation via FT-IR (N–H stretch at ~2500 cm⁻¹) and elemental analysis .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How can the hydrochloride salt form be structurally characterized?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm the hydrochloride salt’s ionic bonding. For example, reports bond angles and distances for a related 3-methoxy-3-oxopropanaminium chloride .
  • NMR : Compare ¹H/¹³C NMR of the free base and hydrochloride salt. The NH₂ proton signal (~δ 8.5 ppm) disappears upon salt formation, replaced by a broad NH₃⁺ signal (~δ 10–12 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.